molecular formula C23H22N4OS B2756089 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide CAS No. 877788-45-9

2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2756089
CAS RN: 877788-45-9
M. Wt: 402.52
InChI Key: NFPNUZMAQVDYBY-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a solid substance and its IUPAC name is 2,5-dimethyl-3-phenylpyrazolo [1,5-a]pyrimidin-7 (4H)-one .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC1=NN2C(N=C(C)C=C2)=C1C3=CC=CC=C3 . This indicates that the compound has a pyrazolo[1,5-a]pyrimidine core with phenyl and methyl groups attached.


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 239.28 . The compound’s density is 1.2±0.1 g/cm3, and it has a molar refractivity of 149.3±0.5 cm3 . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Radiosynthesis Applications

Compounds similar to 2-((2,5-Dimethyl-3-Phenylpyrazolo[1,5-a]Pyrimidin-7-yl)thio)-N-(o-Tolyl)Acetamide have been used in the synthesis of radioligands for imaging. For instance, [18F]DPA-714, a compound within this series, has been developed for imaging the translocator protein (18 kDa) using positron emission tomography (PET). This application is significant for studying neurological diseases and inflammation through in vivo imaging (Dollé et al., 2008).

Biological Evaluation and 3D-QSAR

2-Phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides, a similar class of compounds, have been synthesized and evaluated as selective Peripheral Benzodiazepine Receptor (PBR) ligands. These compounds were investigated for their potential to modulate steroid biosynthesis in cells, an important aspect in the study of cellular processes and drug development (Selleri et al., 2005).

Antimicrobial Activity

Compounds incorporating the antipyrine moiety, which is structurally similar to 2-((2,5-Dimethyl-3-Phenylpyrazolo[1,5-a]Pyrimidin-7-yl)thio)-N-(o-Tolyl)Acetamide, have been synthesized and evaluated for their antimicrobial properties. This research is critical in the development of new antimicrobial agents and understanding their mechanisms of action (Bondock et al., 2008).

Insecticidal Assessment

Another application is in the field of agriculture, where similar compounds have been synthesized and assessed for their insecticidal properties. This research contributes to the development of new pesticides and understanding their effectiveness against various pests (Fadda et al., 2017).

properties

IUPAC Name

2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-15-9-7-8-12-19(15)25-20(28)14-29-21-13-16(2)24-23-22(17(3)26-27(21)23)18-10-5-4-6-11-18/h4-13H,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPNUZMAQVDYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide

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